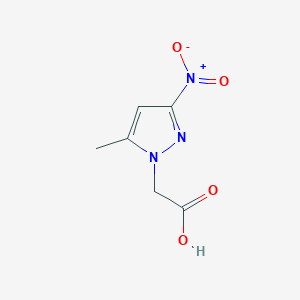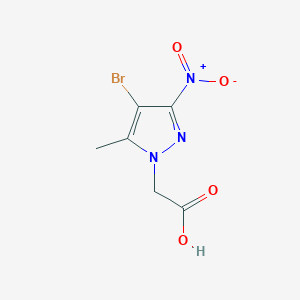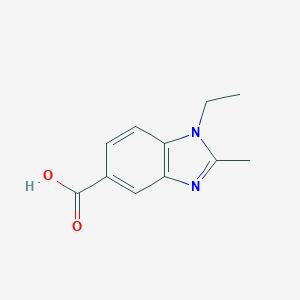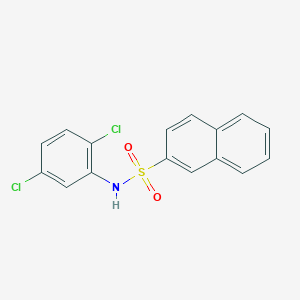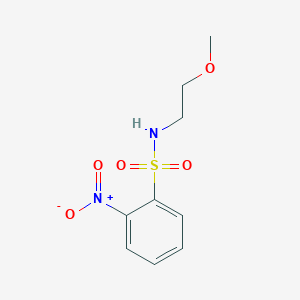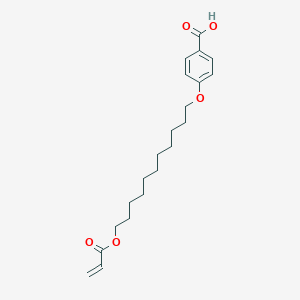
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
Descripción general
Descripción
“4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” is a useful research compound . It has a molecular formula of C21H30O5 and a molecular weight of 362.5g/mol .
Synthesis Analysis
The synthesis of “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” can be achieved from “4-(11-hydroxyundecyloxy) benzoic acid” and "Acryloyl chloride" . The reaction involves the mixing of these compounds and reacting them overnight at room temperature . After the reaction, the mixture is treated with hydrochloric acid, extracted with ethyl acetate, and the solvent is distilled off . The resulting crude product is then treated with toluene/heptane, and the precipitate is separated by filtration and dried to obtain the final product .Molecular Structure Analysis
The molecular structure of “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” is based on its molecular formula, C21H30O5 . Unfortunately, the specific details about the molecular structure are not available from the search results.Safety And Hazards
The safety data sheet for “4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Propiedades
IUPAC Name |
4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGUPHNZQESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


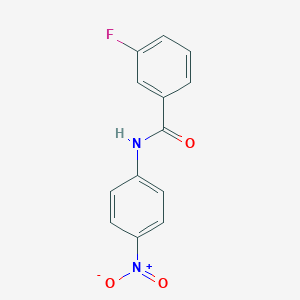
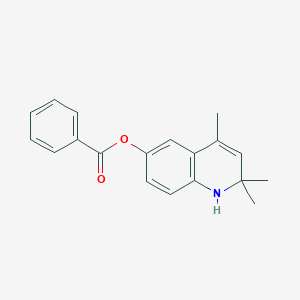
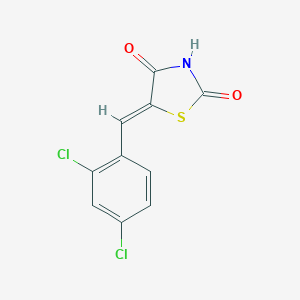
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
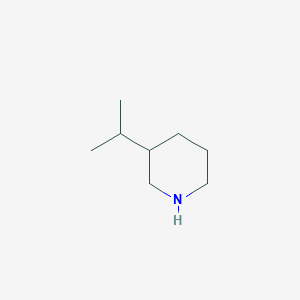
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
